Salicylic acid, 5-((p-bromophenyl)azo)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Salicylic acid, 5-((p-bromophenyl)azo)- is an azo compound characterized by the presence of a bromophenyl group attached to the salicylic acid molecule through an azo linkage (-N=N-). Azo compounds are known for their vibrant colors and are widely used in dyeing processes. This particular compound is notable for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of salicylic acid, 5-((p-bromophenyl)azo)- typically involves a diazo coupling reaction. The process begins with the formation of a diazonium salt from p-bromoaniline. This is achieved by treating p-bromoaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) under ice-cold conditions to maintain the stability of the diazonium salt. The resulting diazonium salt is then coupled with salicylic acid in an alkaline medium, usually sodium hydroxide (NaOH), to form the azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
Salicylic acid, 5-((p-bromophenyl)azo)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Reduction Reactions: The azo group (-N=N-) can be reduced to form corresponding amines.
Oxidation Reactions: The phenolic group in salicylic acid can undergo oxidation to form quinones
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of p-bromoaniline and salicylic acid.
Oxidation: Formation of quinones and other oxidized derivatives
Wissenschaftliche Forschungsanwendungen
Salicylic acid, 5-((p-bromophenyl)azo)- has diverse applications in scientific research:
Chemistry: Used as a dye and indicator in various analytical techniques.
Biology: Investigated for its antimicrobial properties against gram-positive and gram-negative bacteria.
Medicine: Explored for potential therapeutic applications due to its biological activity.
Industry: Utilized in the production of dyes, pigments, and other colorants
Wirkmechanismus
The mechanism of action of salicylic acid, 5-((p-bromophenyl)azo)- involves its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the release of active amines that exert antimicrobial effects. The phenolic group in salicylic acid can interact with proteins and enzymes, affecting their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-((p-Nitrophenyl)azo)salicylic acid
- 5-((p-Chlorophenyl)azo)salicylic acid
- 5-((p-Methylphenyl)azo)salicylic acid
Uniqueness
Salicylic acid, 5-((p-bromophenyl)azo)- is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can participate in various substitution reactions, making this compound versatile for synthetic modifications. Additionally, the bromine atom enhances the compound’s antimicrobial activity compared to its analogs .
Eigenschaften
CAS-Nummer |
21461-15-4 |
---|---|
Molekularformel |
C13H9BrN2O3 |
Molekulargewicht |
321.13 g/mol |
IUPAC-Name |
5-[(4-bromophenyl)diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H9BrN2O3/c14-8-1-3-9(4-2-8)15-16-10-5-6-12(17)11(7-10)13(18)19/h1-7,17H,(H,18,19) |
InChI-Schlüssel |
GNACUIMUGYAZMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.